molecular formula C12H15NO B1370041 1-(3-Methylphenyl)Piperidin-4-One CAS No. 365554-90-1

1-(3-Methylphenyl)Piperidin-4-One

Cat. No. B1370041
CAS RN: 365554-90-1
M. Wt: 189.25 g/mol
InChI Key: GVPYLQUBHKXFJP-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)Piperidin-4-One is a chemical compound with the molecular formula C12H15NO . It is used for research and development purposes .


Synthesis Analysis

Piperidin-4-one derivatives can be synthesized through various methods. One such method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method involves the Piloty-Robinson reaction of N-substituted piperidin-4-one azines .


Molecular Structure Analysis

The molecular structure of 1-(3-Methylphenyl)Piperidin-4-One consists of a piperidin-4-one ring attached to a 3-methylphenyl group . The molecular weight of this compound is 189.26 .


Chemical Reactions Analysis

Piperidin-4-one derivatives can undergo various intra- and intermolecular reactions to form different types of compounds . For example, the Piloty-Robinson reaction of N-substituted piperidin-4-one azines can lead to the formation of 3,6-diazacarbazole .


Physical And Chemical Properties Analysis

1-(3-Methylphenyl)Piperidin-4-One is a solid substance with a molecular weight of 189.26 . It has a density of 1.084g/cm3 and a boiling point of 345.9ºC at 760 mmHg .

Scientific Research Applications

Pharmaceutical Research

Lastly, this compound is extensively studied in pharmaceutical research for its role in drug design and discovery. It is part of a broader class of piperidine derivatives that are present in many pharmaceuticals, making it an essential subject of study for future drug development .

Safety and Hazards

This compound is classified as a Category 2 flammable liquid, and it has acute toxicity when swallowed, inhaled, or in contact with skin . It also causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(3-Methylphenyl)Piperidin-4-One, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins such as dipeptidyl peptidase 4 and Anaplastic Lymphoma Kinase (ALK) . These proteins play crucial roles in various biological processes, including immune response and cell growth.

Mode of Action

This interaction can lead to changes in cellular processes and biochemical pathways .

Action Environment

The action, efficacy, and stability of 1-(3-Methylphenyl)Piperidin-4-One can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .

properties

IUPAC Name

1-(3-methylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPYLQUBHKXFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612668
Record name 1-(3-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)Piperidin-4-One

CAS RN

365554-90-1
Record name 1-(3-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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